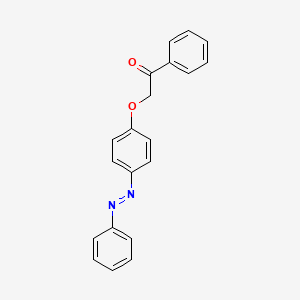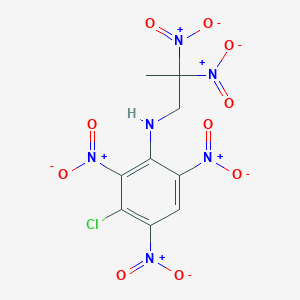![molecular formula C16H16Br3N3O2 B11554231 N'-[(1E)-3-(2-furyl)-1-methylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11554231.png)
N'-[(1E)-3-(2-furyl)-1-methylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE typically involves the condensation of a furan-2-ylmethylene compound with a tribromophenylhydrazide. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrazone linkage. Common reagents used in this synthesis include furan-2-carbaldehyde, 2,4,6-tribromophenylhydrazine, and an acid catalyst such as hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The tribromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted tribromophenyl derivatives.
Applications De Recherche Scientifique
N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The furan ring and hydrazone linkage allow the compound to bind to enzymes and proteins, potentially inhibiting their activity. The tribromophenyl group enhances the compound’s ability to interact with biological membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE: Similar structure but with a hydroxybenzene group instead of a tribromophenyl group.
N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-AMINOBENZOHYDRAZIDE: Contains an aminobenzene group instead of a tribromophenyl group.
Uniqueness
N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE is unique due to the presence of the tribromophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential therapeutic applications compared to its analogs .
Propriétés
Formule moléculaire |
C16H16Br3N3O2 |
|---|---|
Poids moléculaire |
522.0 g/mol |
Nom IUPAC |
N-[(E)-4-(furan-2-yl)butan-2-ylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C16H16Br3N3O2/c1-10(4-5-12-3-2-6-24-12)21-22-15(23)9-20-16-13(18)7-11(17)8-14(16)19/h2-3,6-8,20H,4-5,9H2,1H3,(H,22,23)/b21-10+ |
Clé InChI |
VQGKYIFYJKCEHU-UFFVCSGVSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CNC1=C(C=C(C=C1Br)Br)Br)/CCC2=CC=CO2 |
SMILES canonique |
CC(=NNC(=O)CNC1=C(C=C(C=C1Br)Br)Br)CCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(5-bromopyridin-2-yl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11554155.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554160.png)



![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11554188.png)
![2-((2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11554193.png)
![N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B11554196.png)
![N-(2-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-2-oxoethyl)-N-(5-chloro-2-methylphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B11554198.png)
![N'-[(E)-naphthalen-1-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11554206.png)
![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11554212.png)
![bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,2-dicarboxylate](/img/structure/B11554214.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11554220.png)
![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11554221.png)
